molecular formula C18H15ClFN5OS B5806272 N~1~-(3-CHLORO-4-FLUOROPHENYL)-2-{[5-(4-METHYLPHENYL)-1H-PYRAZOL-3-YL]CARBONYL}-1-HYDRAZINECARBOTHIOAMIDE

N~1~-(3-CHLORO-4-FLUOROPHENYL)-2-{[5-(4-METHYLPHENYL)-1H-PYRAZOL-3-YL]CARBONYL}-1-HYDRAZINECARBOTHIOAMIDE

Cat. No.: B5806272
M. Wt: 403.9 g/mol
InChI Key: SIKYPHBINSDWKN-UHFFFAOYSA-N
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Description

N~1~-(3-Chloro-4-fluorophenyl)-2-{[5-(4-methylphenyl)-1H-pyrazol-3-yl]carbonyl}-1-hydrazinecarbothioamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by the presence of a chlorofluorophenyl group, a pyrazolyl group, and a hydrazinecarbothioamide moiety, making it a unique molecule with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3-chloro-4-fluorophenyl)-2-{[5-(4-methylphenyl)-1H-pyrazol-3-yl]carbonyl}-1-hydrazinecarbothioamide typically involves multiple steps, starting from readily available precursors. The process may include the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of a suitable hydrazine derivative with an α,β-unsaturated carbonyl compound under acidic or basic conditions.

    Introduction of the chlorofluorophenyl group: This step involves the substitution reaction of a chlorofluorobenzene derivative with an appropriate nucleophile.

    Coupling of the pyrazole and chlorofluorophenyl groups: This can be done using a coupling reagent such as EDCI or DCC in the presence of a base.

    Formation of the hydrazinecarbothioamide moiety: This step involves the reaction of the intermediate product with a thioamide derivative under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced techniques such as continuous flow reactors, microwave-assisted synthesis, and high-throughput screening of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N~1~-(3-chloro-4-fluorophenyl)-2-{[5-(4-methylphenyl)-1H-pyrazol-3-yl]carbonyl}-1-hydrazinecarbothioamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorofluorophenyl group can undergo nucleophilic substitution reactions with suitable nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, and alcohols under basic or neutral conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

N~1~-(3-chloro-4-fluorophenyl)-2-{[5-(4-methylphenyl)-1H-pyrazol-3-yl]carbonyl}-1-hydrazinecarbothioamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand for biological receptors.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N1-(3-chloro-4-fluorophenyl)-2-{[5-(4-methylphenyl)-1H-pyrazol-3-yl]carbonyl}-1-hydrazinecarbothioamide involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or as a modulator of biological receptors. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~1~-(3-chloro-4-fluorophenyl)-2-{[5-(4-methylphenyl)-1H-pyrazol-3-yl]carbonyl}-1-hydrazinecarbothioamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-(3-chloro-4-fluorophenyl)-3-[[3-(4-methylphenyl)-1H-pyrazole-5-carbonyl]amino]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClFN5OS/c1-10-2-4-11(5-3-10)15-9-16(23-22-15)17(26)24-25-18(27)21-12-6-7-14(20)13(19)8-12/h2-9H,1H3,(H,22,23)(H,24,26)(H2,21,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIKYPHBINSDWKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NNC(=S)NC3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClFN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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